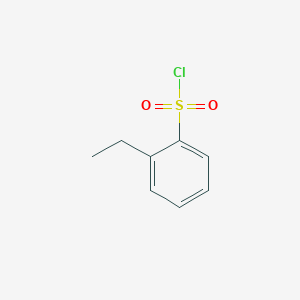

2-ethylbenzenesulfonyl Chloride

Übersicht

Beschreibung

2-Ethylbenzenesulfonyl chloride is a chemical compound that belongs to the class of organic sulfur compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group (SO2Cl) attached to an aromatic ring. Sulfonyl chlorides are commonly used as intermediates in the synthesis of sulfonamides, which are a class of organic compounds that find applications in various fields including pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

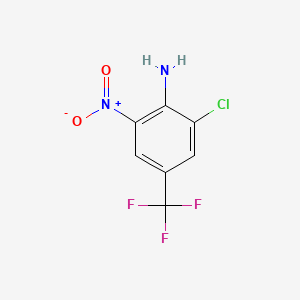

The synthesis of sulfonyl chlorides typically involves the chlorosulfonation of aromatic compounds. For instance, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, is synthesized through chlorosulfonation of 4-chloro-2-fluoronitrobenzene with chlorosulfonic acid, yielding a 78% yield . Another method involves the Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2chlorophenyl) disulfide . These methods highlight the versatility and adaptability of sulfonyl chloride synthesis, which can be tailored to produce various substituted derivatives, including those with ethyl groups.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to an aromatic ring. The dihedral angle between the benzene rings, as well as the presence of intramolecular hydrogen bonding, can significantly influence the molecular conformation and stability of these compounds. For example, in the case of methyl 2-(p-toluenesulfonamido)benzoate, the dihedral angle between the benzene rings is 84.36°, and the structure is stabilized by an intramolecular N—H⋯O hydrogen bond .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. They are particularly reactive towards nucleophiles, such as amines, alcohols, and water, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids, respectively. For example, 2-methylbenzenesulfonyl chloride reacts with water to undergo hydrolysis, influenced by the kind of the halogen present . Additionally, 2-nitrobenzenesulfonyl chloride can generate a peroxysulfonyl radical intermediate that oxidizes benzylic methylene groups to ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of substituents on the aromatic ring can affect properties such as solubility, boiling point, and reactivity. For instance, the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride are influenced by the kind of halogen and the solvent mixture used . The steric hindrance introduced by substituents can also affect the reactivity and selectivity of these compounds in chemical reactions, as seen in the case of 2,4,6-triisopropylbenzenesulfonyl chloride .

Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, created using immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, play a significant role in solid-phase synthesis. They serve as key intermediates in various chemical transformations, leading to diverse privileged scaffolds. This is particularly important for facilitating unusual rearrangements and broadening the range of synthesizable compounds (Fülöpová & Soural, 2015).

Derivative Synthesis

A novel synthetic route for 3-formylbenzenesulfonyl chloride derivatives has been developed from corresponding benzaldehydes. The key step involves converting aldehyde bisulfite adducts to the target compounds, leading to a series of derivatives identified by chemical derivatization methods (Bao et al., 2017).

Reaction Dynamics

The reaction of 2-formylbenzenesulfonyl chloride with primary amines results in either sulfonamido Schiff bases or 2-formylbenzenesulfonamides, depending on the amine concentration. This reaction is complex, involving equilibrium mixtures and different phase behaviors (Rajeev et al., 1994).

Hydroxyl Group Activation

4-Fluorobenzenesulfonyl chloride is an effective agent for activating hydroxyl groups on solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This is crucial for the covalent attachment of biologicals to solid phases (Chang et al., 1992).

Oxidation Applications

The 2-nitrobenzene peroxysulfonyl radical, generated from 2-nitrobenzenesulfonyl chloride and superoxide, is used for oxidizing substrates containing benzylic methylene groups to ketones under mild conditions (Kim et al., 1989).

Polymer Synthesis

Glycol dibenzenesulfonate, synthesized through benzenesulfonyl chloride and ethylene glycol, is an important intermediate in polymer synthesis. Its production process has been optimized for economic efficiency and higher yield ratios (Shufen, 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNEYWXYFVEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372023 | |

| Record name | 2-ethylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethylbenzenesulfonyl Chloride | |

CAS RN |

34586-43-1 | |

| Record name | 2-Ethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34586-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

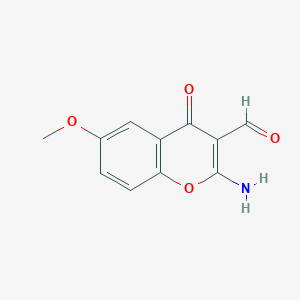

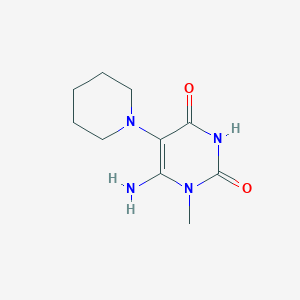

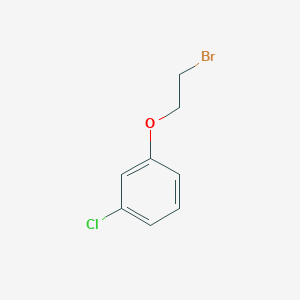

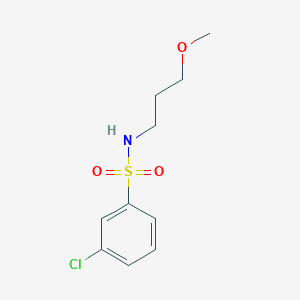

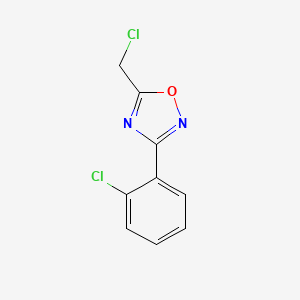

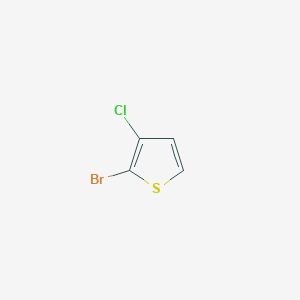

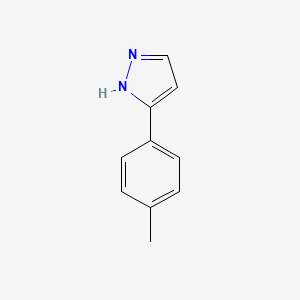

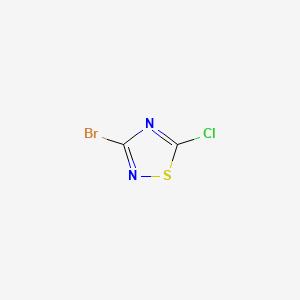

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)